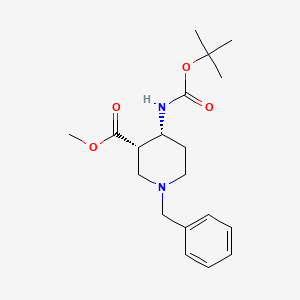

cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate

Vue d'ensemble

Description

cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate: is a chemical compound with the molecular formula C19H28N2O4 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (boc) protected amino group, and a methyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (boc) protecting groups to prevent unwanted reactions during subsequent steps.

Esterification: The carboxyl group is esterified to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine. This reaction is critical for further functionalization of the piperidine ring.

Reaction Conditions :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

Example :

Key Data :

| Condition | Reagent Ratio | Time | Product Purity |

|---|---|---|---|

| TFA/DCM (1:1) | 5 eq. TFA | 2 hr | >98% |

| HCl/dioxane (4M) | 10 eq. HCl | 4 hr | 95% |

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the carboxylic acid, enabling further derivatization (e.g., amide coupling).

Reaction Conditions :

Example :

Key Data :

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| LiOH | THF/H₂O | 0°C → rt | 6 hr | 88% |

| NaOH | MeOH/H₂O | Reflux | 8 hr | 85% |

Reductive Amination and Alkylation

The deprotected amine participates in reductive amination or alkylation to introduce substituents at the 4-position.

Reaction Conditions :

-

Reductive Amination : NaBH(OAc)₃ or NaBH₄ with aldehydes/ketones.

-

Alkylation : Benzyl bromide (BnBr) in the presence of Na₂CO₃ .

Example :

Key Data :

| Substrate | Reagent | Selectivity (cis:trans) | Yield |

|---|---|---|---|

| 4-Amino derivative | BnBr/Na₂CO₃ | 97:3 | 92% |

| 4-Keto intermediate | LiAlH₄ | 86:14 | 89% |

Stereoselective Hydrogenation

The benzyl group can be removed via catalytic hydrogenation, retaining the cis-configuration of the piperidine ring.

Reaction Conditions :

Example :

Key Data :

| Catalyst | Pressure (atm) | Solvent | Time | Yield |

|---|---|---|---|---|

| Pd/C | 1 | EtOAc | 12 hr | 93% |

| Rh/C | 3 | MeOH | 8 hr | 95% |

Grignard and Organometallic Additions

The ester group reacts with Grignard reagents to form tertiary alcohols, useful for chiral center elaboration.

Reaction Conditions :

Example :

Coupling Reactions

The carboxylic acid (post-hydrolysis) undergoes amide or peptide coupling.

Reaction Conditions :

Example :

Stereochemical Stability

The cis-configuration remains intact under most conditions but may epimerize under strong basic or prolonged acidic conditions.

Key Findings :

Applications De Recherche Scientifique

Synthesis and Derivative Development

The synthesis of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate typically involves several steps that include the protection of amino groups and the introduction of various substituents on the piperidine ring. Notably, the compound has been utilized as a precursor for synthesizing Tofacitinib, a drug used in treating rheumatoid arthritis, by facilitating the formation of key structural components essential for biological activity .

Synthetic Pathways

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Protection | The amino group is protected using a tert-butoxycarbonyl (Boc) group. |

| 2 | Alkylation | Benzyl groups are introduced to the piperidine nitrogen. |

| 3 | Esterification | Carboxylic acid moieties are converted to esters to enhance solubility. |

This synthetic versatility allows for modifications that can lead to compounds with improved pharmacological profiles.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit significant antiviral properties. For instance, studies on related compounds have demonstrated their ability to inhibit Hepatitis C virus (HCV) replication by targeting specific stages in the viral life cycle . The structural characteristics of these piperidine derivatives contribute to their efficacy against viral infections.

Analgesic Properties

The compound also shows promise in analgesic applications. It belongs to a class of compounds that have been explored for their potential as potent analgesics with favorable safety margins. Modifications on the piperidine structure can lead to derivatives that exhibit enhanced pain-relieving effects while minimizing side effects associated with traditional opioids .

Case Studies

- HCV Inhibition Study :

- Analgesic Efficacy :

Mécanisme D'action

The mechanism of action of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is primarily based on its ability to interact with various molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the boc-protected amino group can form hydrogen bonds. These interactions enable the compound to modulate biological pathways and exhibit pharmacological activity.

Comparaison Avec Des Composés Similaires

Methyl 4-amino-1-boc-piperidine-4-carboxylate: Similar structure but lacks the benzyl group.

Methyl 1-benzyl-4-amino-piperidine-3-carboxylate: Similar structure but lacks the boc protection on the amino group.

Uniqueness:

- The presence of both the benzyl group and the boc-protected amino group in cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate provides unique reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Activité Biologique

cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is a piperidine derivative characterized by its unique structural features, including a benzyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical research and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : C19H28N2O4

- Molecular Weight : 348.44 g/mol

- Functional Groups : Benzyl group, Boc-protected amino group, methyl ester

The structural configuration of this compound allows it to interact with various biological targets, which is crucial for its pharmacological activity.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the Boc-protected amino group and engage in π-π interactions via the benzyl group. These interactions enable the compound to modulate various biological pathways, potentially influencing cellular processes such as apoptosis and proliferation.

1. Anticancer Potential

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and disruption of cell cycle progression.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Cytotoxicity in FaDu cells | |

| EF24 analogs | Enhanced IKKb inhibition |

2. Neuroprotective Effects

The compound has also been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in treating cognitive decline.

| Compound | Target | Effect |

|---|---|---|

| Piperidine derivatives | AChE/BuChE | Inhibition leading to improved neurotransmission |

3. Interaction with Receptors

Research indicates that this compound may serve as a ligand in receptor binding studies. Its structural properties allow it to interact with various receptors involved in critical signaling pathways, potentially leading to therapeutic applications across different diseases.

Case Studies

Several case studies highlight the biological activity of piperidine derivatives:

- Anticancer Studies : A study demonstrated that a related piperidine compound exhibited better cytotoxicity than the standard drug bleomycin in hypopharyngeal tumor cells, suggesting a promising avenue for cancer therapy development.

- Neuroprotection : Another investigation focused on dual inhibitors targeting cholinesterases showed that modifications in piperidine structures can significantly enhance brain exposure and efficacy against Alzheimer's disease.

Propriétés

IUPAC Name |

methyl (3S,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-10-11-21(13-15(16)17(22)24-4)12-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWAWCLGGIVDBA-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.